molecular formula C15H16ClN3O4 B5283109 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate

Cat. No.: B5283109
M. Wt: 337.76 g/mol
InChI Key: WITPFBUZIMGJKO-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group and a pyrrolidinyl butanoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzaldehyde with an amine to form the corresponding Schiff base. This intermediate is then reacted with a pyrrolidinyl butanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-5-3-10(4-6-11)15(17)18-23-14(22)2-1-9-19-12(20)7-8-13(19)21/h3-6H,1-2,7-9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPFBUZIMGJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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